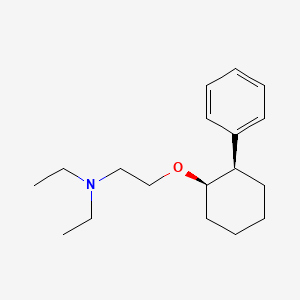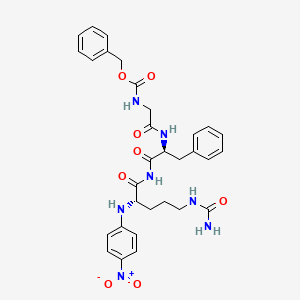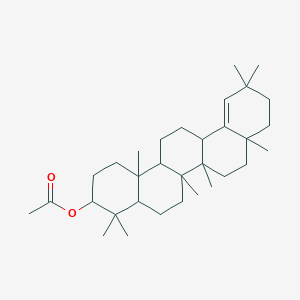
Cloxacepride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cloxacepride is a small molecule drug known for its role as a calmodulin antagonist. It has been studied for its potential therapeutic applications, particularly in the treatment of immune system and respiratory diseases such as asthma . The molecular formula of this compound is C22H27Cl2N3O4 .
Preparation Methods
The synthesis of cloxacepride involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Cloxacepride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products .
Scientific Research Applications
Cloxacepride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a calmodulin antagonist in various biochemical assays to study calcium signaling pathways.
Biology: Investigated for its effects on mast cells and its potential as an antiallergic agent.
Medicine: Explored for its therapeutic potential in treating asthma and other respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Cloxacepride exerts its effects by antagonizing calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes. By inhibiting calmodulin, this compound disrupts calcium signaling pathways, leading to reduced histamine release from mast cells and other immune responses . This mechanism is particularly relevant in its potential use as an antiallergic and anti-inflammatory agent .
Comparison with Similar Compounds
Cloxacepride is similar to other calmodulin antagonists, such as trifluoperazine and calmidazolium. it is unique in its specific chemical structure and its potent antiallergic properties . Other similar compounds include:
Trifluoperazine: A phenothiazine derivative used as an antipsychotic and calmodulin antagonist.
Calmidazolium: A potent calmodulin antagonist used in biochemical research.
This compound stands out due to its oral activity and specific therapeutic potential in respiratory diseases .
Properties
CAS No. |
65569-29-1 |
|---|---|
Molecular Formula |
C22H27Cl2N3O4 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
5-chloro-4-[[2-(4-chlorophenoxy)acetyl]amino]-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H27Cl2N3O4/c1-4-27(5-2)11-10-25-22(29)17-12-18(24)19(13-20(17)30-3)26-21(28)14-31-16-8-6-15(23)7-9-16/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
VZNJZQAFQDEJOO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)COC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)COC2=CC=C(C=C2)Cl)Cl |
Synonyms |
cloxacepride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)
![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)








![3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1220598.png)
